Cas no 31520-95-3 (Furo[2,3-b]quinolin-4(2H)-one,3,9-dihydro-2,3,3,9-tetramethyl-, (-)-)
![Furo[2,3-b]quinolin-4(2H)-one,3,9-dihydro-2,3,3,9-tetramethyl-, (-)- structure](https://ja.kuujia.com/scimg/cas/31520-95-3x500.png)
31520-95-3 structure
商品名:Furo[2,3-b]quinolin-4(2H)-one,3,9-dihydro-2,3,3,9-tetramethyl-, (-)-
Furo[2,3-b]quinolin-4(2H)-one,3,9-dihydro-2,3,3,9-tetramethyl-, (-)- 化学的及び物理的性質
名前と識別子
-
- Furo[2,3-b]quinolin-4(2H)-one,3,9-dihydro-2,3,3,9-tetramethyl-, (-)-
- Ifflaiamine(7CI,8CI)
- Ifflaiamine
- (-)-3,9-Dihydro-2,3,3,9-tetramethylfuro[2,3-b]quinolin-4(2H)-one
- [ "" ]
- 2,3,3,9-Tetramethyl-2H-furo[2,3-b]quinolin-4-one
- 31520-95-3
- AKOS032949076
- (-)-3,9-Dihydro-2,3,3,9-tetramethylfuro[2,3-b]quinoline-4(2H)-one
-
- インチ: InChI=1S/C15H17NO2/c1-9-15(2,3)12-13(17)10-7-5-6-8-11(10)16(4)14(12)18-9/h5-9H,1-4H3
- InChIKey: QLPMLMDURILOQO-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C2C(N(C3OC(C)C(C)(C)C=3C2=O)C)=C1
計算された属性
- せいみつぶんしりょう: 243.12600
- どういたいしつりょう: 243.125928785g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 0
- 複雑さ: 424
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.5Ų
- 疎水性パラメータ計算基準値(XlogP): 3.2
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.19±0.1 g/cm3 (20 ºC 760 Torr),
- ようかいど: 極微溶性(0.24 g/l)(25ºC)、
- PSA: 31.23000
- LogP: 2.59700
Furo[2,3-b]quinolin-4(2H)-one,3,9-dihydro-2,3,3,9-tetramethyl-, (-)- セキュリティ情報
- ちょぞうじょうけん:室温保存、2 ~ 8℃がより好ましい
Furo[2,3-b]quinolin-4(2H)-one,3,9-dihydro-2,3,3,9-tetramethyl-, (-)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN4246-5 mg |
Ifflaiamine |
31520-95-3 | 98% | 5mg |
¥ 3,710 | 2023-07-11 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I65760-5mg |
Furo[2,3-b]quinolin-4(2H)-one,3,9-dihydro-2,3,3,9-tetramethyl-, (-)- |
31520-95-3 | ,97.5% | 5mg |
¥5280.0 | 2023-09-07 | |
TargetMol Chemicals | TN4246-1 mL * 10 mM (in DMSO) |
Ifflaiamine |
31520-95-3 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 3810 | 2023-09-15 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN4246-1 mg |
Ifflaiamine |
31520-95-3 | 1mg |
¥2435.00 | 2022-04-26 | ||
A2B Chem LLC | AF87133-5mg |
Ifflaiamine |
31520-95-3 | 97.5% | 5mg |
$660.00 | 2024-04-20 | |
TargetMol Chemicals | TN4246-1 ml * 10 mm |
Ifflaiamine |
31520-95-3 | 1 ml * 10 mm |
¥ 3810 | 2024-07-20 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I65760-5 mg |
Furo[2,3-b]quinolin-4(2H)-one,3,9-dihydro-2,3,3,9-tetramethyl-, (-)- |
31520-95-3 | 5mg |
¥4800.0 | 2021-09-09 | ||
TargetMol Chemicals | TN4246-5mg |
Ifflaiamine |
31520-95-3 | 5mg |
¥ 3710 | 2024-07-20 |
Furo[2,3-b]quinolin-4(2H)-one,3,9-dihydro-2,3,3,9-tetramethyl-, (-)- 関連文献
-
1. Index of subjects, 1971
-
2. Quinoline alkaloids. Part XI. A study of the Claisen rearrangement of the 3,3-dimethylallyl ether of 4-hydroxy-1-methyl-2-quinolone. Synthesis of ifflaiamine and the identification of a new alkaloid from Flindersia ifflaiana F. MuellT. R. Chamberlain,M. F. Grundon J. Chem. Soc. C 1971 910
-
3. 807. The synthesis of Lunasia alkaloids. Part III. (±)-Balfourodine and (±)-O-methylbalfourodinium perchlorate. The biogenesis of some Rutaceae alkaloidsE. A. Clarke,M. F. Grundon J. Chem. Soc. 1964 4196
-
M. F. Grundon Nat. Prod. Rep. 1984 1 195
-
5. Index of authors, 1971
-
T. R. Chamberlain,J. F. Collins,M. F. Grundon J. Chem. Soc. D 1969 1269b
-
L. Crombie,V. Gold,B. Capon,C. W. Rees,E. F. Caldin,D. J. Millen,R. F. M. White,C. J. Timmons,E. S. Waight,R. H. Thomson,R. McCrindle,K. H. Overton,R. M. Acheson,K. W. Bentley,J. S. Whitehurst,D. J. Manners,R. C. Sheppard Annu. Rep. Prog. Chem. 1963 60 245
31520-95-3 (Furo[2,3-b]quinolin-4(2H)-one,3,9-dihydro-2,3,3,9-tetramethyl-, (-)-) 関連製品
- 577985-78-5(methyl 4,5-dimethoxy-2-(2-phenoxyacetamido)benzoate)
- 344-41-2(4-Nitro-3-(trifluoromethyl)biphenyl)
- 261172-58-1((E)-O-Demethylroxithromycin)
- 2639399-58-7(tert-butyl (4R)-2-(4-hydroxy-3,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylate)
- 38869-19-1(Lithium;pentanoate)
- 2228706-74-7(5-chloro-1,2-dimethoxy-3-(2-nitroethyl)benzene)
- 2185317-46-6(2-{4-[(2,5-Dimethoxyphenyl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine)
- 2639464-53-0(5-(tert-butoxy)carbonyl-1-(4-chlorophenyl)-1H,4H,5H,6H,7H-pyrazolo4,3-cpyridine-3-carboxylic acid)
- 64357-56-8(4-Methoxy-4'-n-pentylbenzophenone)
- 1496064-53-9(3-amino-4-(5-chloropyridin-2-yl)sulfanylbenzoic acid)
推奨される供給者
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:31520-95-3)Ifflaiamine

清らかである:>98%
はかる:5mg,10mg ,20mg ,50mg ,100mg,or customized
価格 ($):問い合わせ